Cas no 2227839-68-9 ((2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol)

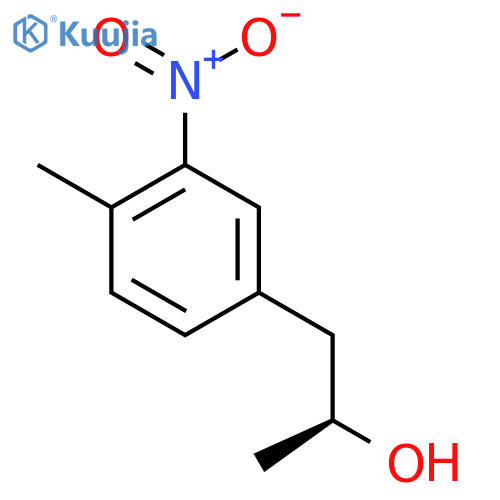

2227839-68-9 structure

商品名:(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol

- EN300-1832528

- 2227839-68-9

-

- インチ: 1S/C10H13NO3/c1-7-3-4-9(5-8(2)12)6-10(7)11(13)14/h3-4,6,8,12H,5H2,1-2H3/t8-/m0/s1

- InChIKey: ZMXPKWAUPATGNA-QMMMGPOBSA-N

- ほほえんだ: O[C@@H](C)CC1C=CC(C)=C(C=1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 195.08954328g/mol

- どういたいしつりょう: 195.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 66Ų

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1832528-0.5g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-5.0g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 5g |

$4349.0 | 2023-06-03 | ||

| Enamine | EN300-1832528-10g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-1g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-2.5g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-0.05g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 0.05g |

$1261.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-0.1g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-1.0g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 1g |

$1500.0 | 2023-06-03 | ||

| Enamine | EN300-1832528-0.25g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1832528-10.0g |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol |

2227839-68-9 | 10g |

$6450.0 | 2023-06-03 |

(2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476

-

3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

2227839-68-9 ((2S)-1-(4-methyl-3-nitrophenyl)propan-2-ol) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬